4,4'-Difluorochalcone
CAS No.: 2805-56-3
Cat. No.: VC21490049
Molecular Formula: C15H10F2O
Molecular Weight: 244.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2805-56-3 |
|---|---|
| Molecular Formula | C15H10F2O |
| Molecular Weight | 244.23g/mol |
| IUPAC Name | (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ |
| Standard InChI Key | AZBVDMNDUOURGI-XCVCLJGOSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F |
| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F |
Introduction
Chemical Identity and Structure
4,4'-Difluorochalcone has a well-defined chemical identity with specific structural characteristics that contribute to its physical, chemical, and biological properties.
Basic Chemical Identity
The compound possesses a distinct chemical identity that can be characterized through various parameters as outlined in Table 1.
Table 1: Chemical Identity of 4,4'-Difluorochalcone
| Parameter | Value |
|---|---|
| CAS Registry Numbers | 102692-35-3, 2805-56-3 |
| Molecular Formula | C₁₅H₁₀F₂O |
| Molecular Weight | 244.236 g/mol |
| Exact Mass | 244.07000 |
| MDL Number | MFCD00219906 |
| InChI Key | AZBVDMNDUOURGI-XCVCLJGOSA-N |
This compound has been identified in the literature with two different CAS registry numbers, which may be attributed to different registration processes or structural isomer considerations .
Structural Characteristics
The molecular structure of 4,4'-Difluorochalcone consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. Specifically, it features:
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A 4-fluorophenyl group attached to the carbonyl carbon
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Another 4-fluorophenyl group connected to the β-carbon of the enone system
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A trans (E) configuration along the olefinic double bond
The presence of the α,β-unsaturated carbonyl group (enone) makes this compound electrophilic at the β-carbon position, enabling it to participate in various chemical reactions, particularly Michael additions .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4,4'-Difluorochalcone is essential for its characterization, handling, and application in various research contexts.
Physical Properties
The physical properties of 4,4'-Difluorochalcone are summarized in Table 2, providing insight into its behavior under different conditions.
Table 2: Physical Properties of 4,4'-Difluorochalcone
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Density | 1.232 g/cm³ |
| Melting Point | 117-119°C |
| Boiling Point | 356.6°C at 760 mmHg |
| Flash Point | 136.5°C |
The compound appears as a crystalline solid with a relatively high melting point, which is consistent with its rigid molecular structure and potential for intermolecular interactions .
Chemical Properties and Reactivity
4,4'-Difluorochalcone exhibits chemical properties typical of chalcone derivatives but with modifications due to the presence of fluorine substituents:
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The α,β-unsaturated carbonyl system makes it reactive toward nucleophilic additions, particularly at the β-carbon position.
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The compound can undergo cyclization reactions with various nucleophiles to form heterocyclic derivatives.
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The fluorine substituents enhance the electrophilicity of the β-carbon, potentially increasing its reactivity in Michael addition reactions.
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It has a LogP value of 3.86090, indicating moderate lipophilicity, which is relevant for its potential pharmaceutical applications .
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The Polar Surface Area (PSA) of 17.07000 suggests limited hydrogen bonding capability, which may influence its biological membrane permeability .
Synthesis Methods
Various methods have been reported for the synthesis of 4,4'-Difluorochalcone, with the most common approach being the Claisen-Schmidt condensation reaction.
Claisen-Schmidt Condensation
The most straightforward method for synthesizing 4,4'-Difluorochalcone involves the aldol condensation between 4'-fluoroacetophenone and 4-fluorobenzaldehyde in the presence of a base catalyst. This reaction typically proceeds as follows:
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Base-catalyzed deprotonation of the α-carbon of 4'-fluoroacetophenone
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Nucleophilic attack of the resulting enolate on the carbonyl carbon of 4-fluorobenzaldehyde
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Dehydration of the β-hydroxy ketone intermediate to form the α,β-unsaturated chalcone product
This methodology has been widely used due to its simplicity and generally good yields .
Green Chemistry Approaches
Recent research has explored greener alternatives for chalcone synthesis, which may be applicable to 4,4'-Difluorochalcone preparation, including:
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Solvent-free reactions using grinding techniques
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Use of recyclable catalysts
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Microwave-assisted reactions to reduce reaction time and energy consumption
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Ultrasound-assisted synthesis for enhanced reaction efficiency
These approaches align with principles of green chemistry and may offer more environmentally friendly routes to 4,4'-Difluorochalcone production .
Biological Activities and Applications
Research on 4,4'-Difluorochalcone and related fluorinated chalcones has revealed several potential biological applications.
Antimicrobial Properties
4,4'-Difluorochalcone has been investigated for its antimicrobial activities against various pathogens. Studies have demonstrated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 3: Antimicrobial Activity of 4,4'-Difluorochalcone
| Microbial Strain | Zone of Inhibition (mm) | MIC (μg/μL) |
|---|---|---|
| Bacillus subtilis | 22 | 40 |
| Streptococcus haemolytius | 21 | 30 |
| Pseudomonas aeruginosa | 22 | 30 |
| Klebsiella pneumoniae | 21 | 30 |
The compound shows significant activity against both Gram-positive bacteria (B. subtilis, S. haemolytius) and Gram-negative bacteria (P. aeruginosa, K. pneumoniae), suggesting its potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
4,4'-Difluorochalcone and its derivatives have demonstrated antioxidant properties in DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. While the parent compound shows moderate antioxidant activity, certain derivatives exhibit enhanced radical scavenging capabilities, suggesting potential applications in conditions associated with oxidative stress .
Research on Derivatives
The versatility of 4,4'-Difluorochalcone as a synthetic intermediate has led to the development of numerous derivatives with enhanced biological activities.
Heterocyclic Derivatives
Various heterocyclic compounds have been synthesized using 4,4'-Difluorochalcone as a starting material:
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Pyrazoline derivatives: Formed by reaction with hydrazine derivatives, exhibiting enhanced biological activities
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Benzodiazepine derivatives: Synthesized by reaction with o-phenylenediamine, showing potential anxiolytic properties
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Cyclohexenone derivatives: Prepared through Michael addition followed by cyclization, demonstrating diverse biological activities
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Pyrimidine and pyrimidinthione derivatives: Obtained by reaction with urea and thiourea, respectively
The synthesis of 2,4-bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine from 4,4'-difluorochalcone and 1,2-diaminobenzene has been reported with a yield of 74%, indicating the efficiency of these transformations .
Structure-Activity Relationships
Studies on derivatives of fluorinated chalcones have revealed important structure-activity relationships:
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The position of fluorine substitution significantly affects biological activity
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Introduction of additional functional groups can enhance specific activities
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Cyclization to form heterocyclic derivatives often results in compounds with improved pharmacological profiles
For example, dimethoxychalcone derivatives of fluorinated chalcones show enhanced antioxidant activity, while monomethoxy derivatives exhibit superior analgesic and anti-inflammatory properties .
Future Research Directions
The current state of research on 4,4'-Difluorochalcone suggests several promising avenues for future investigation:
Medicinal Chemistry Applications
Given the biological activities demonstrated by 4,4'-Difluorochalcone and its derivatives, future research could focus on:
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Optimization of structures for specific therapeutic applications
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Development of targeted drug delivery systems incorporating these compounds
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Investigation of synergistic effects with established therapeutic agents
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In-depth studies of mechanisms of action at the molecular level
The relatively simple structure and synthetic accessibility of 4,4'-Difluorochalcone make it an attractive starting point for medicinal chemistry optimization programs .
Material Science Applications
The unique structural features of chalcones, including their extended conjugation and fluorine substitution, suggest potential applications in material science:
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Development of fluorescent probes and sensors
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Investigation of liquid crystalline properties
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Exploration of photophysical properties for potential optoelectronic applications
These applications would leverage the structural rigidity and electronic properties conferred by the α,β-unsaturated system and fluorine substituents .
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